molecular formula C18H27N3O5 B8364435 Benzyl[3-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-oxopropyl]carbamate

Benzyl[3-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-oxopropyl]carbamate

Cat. No.: B8364435
M. Wt: 365.4 g/mol
InChI Key: XIXMQVGBADCNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl[3-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-oxopropyl]carbamate is a useful research compound. Its molecular formula is C18H27N3O5 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H27N3O5

Molecular Weight

365.4 g/mol

IUPAC Name

benzyl N-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-3-oxopropyl]carbamate

InChI

InChI=1S/C18H27N3O5/c1-18(2,3)26-17(24)21-12-11-19-15(22)9-10-20-16(23)25-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,22)(H,20,23)(H,21,24)

InChI Key

XIXMQVGBADCNRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)CCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon, 0.20 g (0.90 mmol) of N-[(benzyloxy)carbonyl]-beta-alanine and 0.187 g (1.17 mmol) of tert-butyl(2-aminoethyl)carbamate are dissolved in 6 ml of dimethylformamide. Then, at 0° C. (ice bath), 0.223 g (1.17 mmol) of EDC and 0.036 g (0.27 mmol) of HOBt are added. The mixture is slowly warmed to RT and stirred at RT for 12 h. The solution is concentrated in vacuo and the residue is taken up with ethyl acetate. The organic phase is washed successively with saturated sodium bicarbonate and sodium chloride solutions, dried over magnesium sulfate and evaporated in vacuo. The remaining solid is dried to constant weight under high vacuum.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.187 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.223 g
Type
reactant
Reaction Step Two
Name
Quantity
0.036 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.